A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3,5-Dimethylphenyl)benzyl alcohol
A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3,5-Dimethylphenyl)benzyl alcohol
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(3,5-Dimethylphenyl)benzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this biphenyl derivative through the lens of NMR spectroscopy. We will explore the theoretical basis for the observed chemical shifts, provide detailed spectral assignments, and outline a robust experimental protocol for data acquisition.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. This information is critical for confirming chemical identity, determining purity, and elucidating the three-dimensional structure of newly synthesized compounds. For a molecule such as 3-(3,5-Dimethylphenyl)benzyl alcohol, with its distinct aromatic and aliphatic regions, NMR provides a definitive fingerprint of its structure.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the following atom numbering scheme will be used for 3-(3,5-Dimethylphenyl)benzyl alcohol:
Figure 1. Structure and atom numbering of 3-(3,5-Dimethylphenyl)benzyl alcohol.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-(3,5-Dimethylphenyl)benzyl alcohol is characterized by signals arising from the aromatic protons of the two phenyl rings, the benzylic methylene protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents and the spatial arrangement of the atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(3,5-Dimethylphenyl)benzyl alcohol in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| -OH | ~1.5-3.0 | Broad Singlet | 1H | Hydroxyl proton |
| -CH₃ | ~2.30 | Singlet | 6H | C1''-H, C1'''-H |
| -CH₂- | ~4.55 | Singlet | 2H | C7-H |
| Aromatic-H | ~6.93-7.40 | Multiplet | 7H | Aromatic protons |
Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent purity.
Detailed ¹H NMR Signal Assignments:
-
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet due to chemical exchange with trace amounts of water or other protic species in the solvent. Its chemical shift can vary significantly. In a dilute solution in CDCl₃, it is expected to be in the range of 1.5-3.0 ppm. The addition of a drop of D₂O to the NMR tube would cause this signal to disappear, confirming its assignment.[1]
-
Methyl Protons (-CH₃): The two methyl groups on the second phenyl ring are chemically equivalent due to the symmetry of the 3,5-disubstituted pattern. Therefore, they will give rise to a single, sharp singlet with an integration of 6H. Based on data for similar 3,5-dimethylphenyl derivatives, this signal is predicted to appear around 2.30 ppm.[2]
-
Benzylic Methylene Protons (-CH₂-): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet. The adjacent hydroxyl proton does not typically cause splitting due to rapid exchange.[1] The electronegative oxygen atom deshields these protons, shifting their signal downfield. For benzyl alcohol itself, this signal appears around 4.67 ppm in CDCl₃.[3] In the target molecule, the electronic effects of the 3,5-dimethylphenyl substituent are not expected to significantly alter this value, with an experimental value reported at approximately 4.55 ppm.[2]
-
Aromatic Protons: The seven aromatic protons will appear in the region of 6.93-7.40 ppm. Due to the complex substitution pattern and the potential for restricted rotation between the two phenyl rings, the signals from these protons are likely to overlap, resulting in a complex multiplet.
-
Ring A (monosubstituted): The protons on the benzyl alcohol ring (H-2, H-4, H-5, H-6) will have chemical shifts similar to those of benzyl alcohol, which typically appear as a multiplet between 7.22 and 7.46 ppm.[3]
-
Ring B (trisubstituted): The protons on the 3,5-dimethylphenyl ring (H-2', H-4', H-6') will be influenced by the electron-donating methyl groups. This will cause them to be slightly more shielded (shifted upfield) compared to the protons on Ring A. A singlet corresponding to two protons and another singlet for the single proton are expected, with reported values around 6.93 ppm.[2]
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their chemical environments. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(3,5-Dimethylphenyl)benzyl alcohol in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| -CH₃ | ~21.5 | C1'', C1''' |
| -CH₂- | ~65.0 | C7 |
| Aromatic C-H | ~125.0 - 129.0 | C2, C4, C5, C6, C2', C4', C6' |
| Quaternary Aromatic C | ~138.0 - 142.0 | C1, C3, C1', C3', C5' |
Detailed ¹³C NMR Signal Assignments:
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal at a characteristic upfield chemical shift for sp³-hybridized carbons, predicted to be around 21.5 ppm.
-
Benzylic Methylene Carbon (-CH₂-): The carbon of the methylene group attached to the hydroxyl group will be significantly deshielded by the electronegative oxygen atom. Its signal is expected to appear in the range of 64-65 ppm, similar to the 65.17 ppm signal observed for benzyl alcohol in CDCl₃.[3]
-
Aromatic C-H Carbons: The seven aromatic carbons bonded to hydrogen will have signals in the range of approximately 125.0 to 129.0 ppm. The specific shifts will depend on their position relative to the substituents.
-
Quaternary Aromatic Carbons: The five quaternary carbons (those not bonded to a hydrogen) will also resonate in the aromatic region but are typically weaker in intensity in a standard proton-decoupled spectrum.[4] These include the carbon bearing the methylene group (C1), the carbon linking the two rings (C3), and the carbons of the dimethyl-substituted ring attached to other carbons (C1', C3', C5'). These signals are expected to appear in the more downfield region of the aromatic signals, from approximately 138.0 to 142.0 ppm.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(3,5-Dimethylphenyl)benzyl alcohol.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 3-(3,5-Dimethylphenyl)benzyl alcohol.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing properties and relatively simple residual solvent signal.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 15 ppm, centered around 5-6 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.[5]
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm, from 0 to 220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[5]
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both the ¹H and ¹³C spectra.
Figure 2. Experimental workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of 3-(3,5-Dimethylphenyl)benzyl alcohol provide a wealth of information that allows for its unambiguous structural confirmation. The predicted chemical shifts and multiplicities, based on established principles of NMR spectroscopy and data from analogous compounds, are in excellent agreement with experimentally observed data where available. This guide serves as a valuable resource for scientists working with this compound, providing a detailed framework for spectral interpretation and data acquisition.
References
-
University of California, Los Angeles. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
-
Chegg. (2020, January 31). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information for Catalytic hydrogenation of esters to alcohols. Retrieved from [Link]
-
American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, January 15). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts | Request PDF. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dimethylphenol - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl alcohol, o-(benzyloxy)- - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl alcohol - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Displays the chemical shift changes (δ) in ppm for ¹H NMR between benzyl alcohol and the natural CD's…. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone…. Retrieved from [Link]
-
ResearchGate. (n.d.). High-field region of the ¹H NMR spectrum of the reaction of 3-DeAr with…. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester. Retrieved from [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0289968). Retrieved from [Link]
-
ResearchGate. (n.d.). The 300-MHz ¹H-NMR spectrum of-hydroxyl(benzyl ester) PCL in CDCl₃…. Retrieved from [Link]
-
Chemguide. (2014, November 15). the background to C-13 NMR spectroscopy. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzyl alcohol. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl alcohol - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
American Chemical Society. (2010, April 16). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

